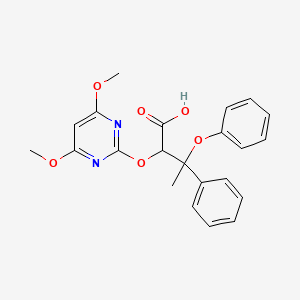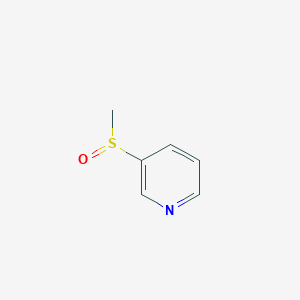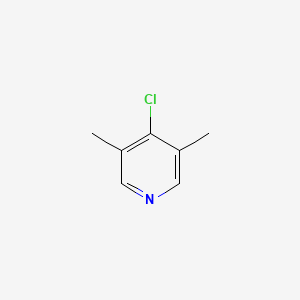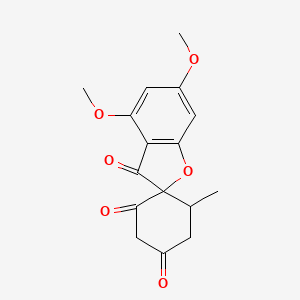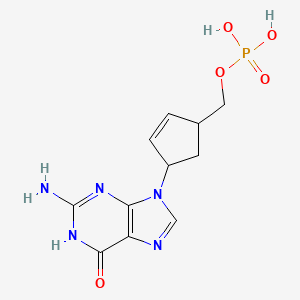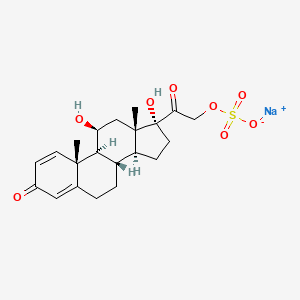![molecular formula C₂₁H₂₄O₄ B1146381 Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane CAS No. 34827-26-4](/img/structure/B1146381.png)
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane is an organic compound characterized by the presence of two methylenedioxy groups attached to a central methane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane typically involves the reaction of 4,5-(methylenedioxy)-2-propylphenol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired bisphenol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane can undergo various chemical reactions, including:
Oxidation: The methylenedioxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Bis[4,5-(methylenedioxy)-2-methylphenyl]-methane
- Bis[4,5-(methylenedioxy)-2-ethylphenyl]-methane
- Bis[4,5-(methylenedioxy)-2-butylphenyl]-methane
Uniqueness
Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various research purposes .
Properties
IUPAC Name |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-5-14-8-18-20(24-12-22-18)10-16(14)7-17-11-21-19(23-13-25-21)9-15(17)6-4-2/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIJCKXNLPXDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1CC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



